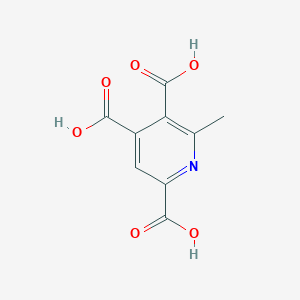
2-Methyl-3,4,6-pyridinetricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3,4,6-pyridinetricarboxylic acid is an organic compound that belongs to the class of pyridinetricarboxylic acids. These compounds are characterized by the presence of three carboxylic acid groups attached to a pyridine ring. The addition of a methyl group at the 2-position of the pyridine ring distinguishes this compound from other isomers of pyridinetricarboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,4,6-pyridinetricarboxylic acid can be achieved through various methods. One common approach involves the hydrothermal synthesis method. In this method, a mixture of the appropriate pyridine derivative and a metal salt is heated in a Teflon-lined autoclave at elevated temperatures (typically around 180°C) for several hours. The reaction conditions, such as temperature and time, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method is favored due to its ability to produce high-purity compounds with consistent yields. The process involves the use of large reactors and precise control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,4,6-pyridinetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The methyl group and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2-Methyl-3,4,6-pyridinetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,6-pyridinetricarboxylic acid involves its ability to coordinate with metal ions and form stable complexes. These complexes can exhibit unique properties, such as luminescence, magnetic behavior, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound.
Comparison with Similar Compounds
2-Methyl-3,4,6-pyridinetricarboxylic acid can be compared with other pyridinetricarboxylic acids, such as:
- 2,3,4-Pyridinetricarboxylic acid
- 2,3,5-Pyridinetricarboxylic acid
- 2,3,6-Pyridinetricarboxylic acid
- 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
- 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
- 3,4,5-Pyridinetricarboxylic acid
The uniqueness of this compound lies in the presence of the methyl group at the 2-position, which can influence its reactivity and the types of complexes it forms. This structural variation can lead to differences in physical and chemical properties compared to other isomers.
Properties
CAS No. |
69567-41-5 |
|---|---|
Molecular Formula |
C9H7NO6 |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
6-methylpyridine-2,4,5-tricarboxylic acid |
InChI |
InChI=1S/C9H7NO6/c1-3-6(9(15)16)4(7(11)12)2-5(10-3)8(13)14/h2H,1H3,(H,11,12)(H,13,14)(H,15,16) |
InChI Key |
JCWMQJBDIZVAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=N1)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















